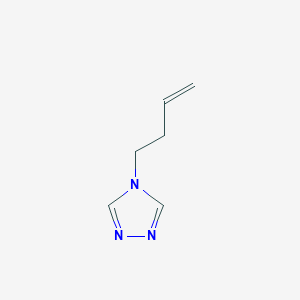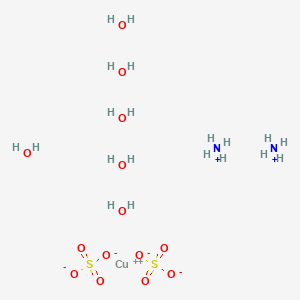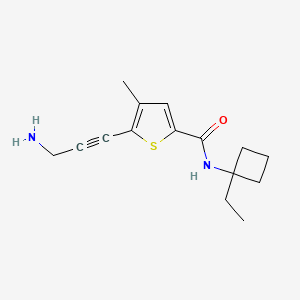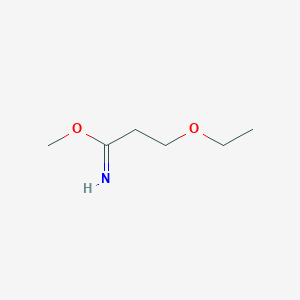
(R)-4-(1-Aminoethyl)-2-fluorobenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(1-Aminoethyl)-2-fluorobenzoicacid is a chiral compound with significant potential in various scientific fields. This compound features a fluorine atom and an aminoethyl group attached to a benzoic acid core, making it a valuable building block in organic synthesis and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-2-fluorobenzoicacid typically involves the asymmetric reduction of a precursor compound. One common method is the catalytic asymmetric hydrogenation of a suitable precursor, such as a fluorinated benzoic acid derivative, using chiral catalysts. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a chiral catalyst to ensure the desired enantiomer is produced .
Industrial Production Methods
Industrial production of ®-4-(1-Aminoethyl)-2-fluorobenzoicacid may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(1-Aminoethyl)-2-fluorobenzoicacid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
®-4-(1-Aminoethyl)-2-fluorobenzoicacid has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism by which ®-4-(1-Aminoethyl)-2-fluorobenzoicacid exerts its effects involves its interaction with specific molecular targets. For instance, the aminoethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets, making it a potent inhibitor or activator in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
®-3-(1-Aminoethyl)benzoic acid hydrochloride: Similar structure but lacks the fluorine atom.
®-2-(1-Aminoethyl)phenol: Contains a hydroxyl group instead of a carboxylic acid.
®-(+)-1-(1-naphthyl)ethylamine: A chiral amine with a naphthyl group instead of a benzoic acid core.
Uniqueness
®-4-(1-Aminoethyl)-2-fluorobenzoicacid is unique due to the presence of both the fluorine atom and the chiral aminoethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H10FNO2 |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
4-[(1R)-1-aminoethyl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-5H,11H2,1H3,(H,12,13)/t5-/m1/s1 |
Clave InChI |
YGJRIDMDDKKESX-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=CC(=C(C=C1)C(=O)O)F)N |
SMILES canónico |
CC(C1=CC(=C(C=C1)C(=O)O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















